molecular formula C12H7ClN4O B8695033 5-(6-chloropyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

5-(6-chloropyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

Cat. No.: B8695033
M. Wt: 258.66 g/mol
InChI Key: KNMWALHVOYIJJM-UHFFFAOYSA-N
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Description

5-(6-chloropyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a 1,2,4-oxadiazole ring fused with pyridine and chloropyridine moieties, making it a versatile scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-chloropyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(6-chloropyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-(6-chloropyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-chloropyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(6-Bromopyridin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: Similar structure with a bromine atom instead of chlorine.

    5-(6-Fluoropyridin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: Similar structure with a fluorine atom instead of chlorine.

    5-(6-Methylpyridin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 5-(6-chloropyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole imparts unique reactivity and properties compared to its analogs. The chlorine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in certain applications .

Properties

Molecular Formula

C12H7ClN4O

Molecular Weight

258.66 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H7ClN4O/c13-10-4-3-9(7-15-10)12-16-11(17-18-12)8-2-1-5-14-6-8/h1-7H

InChI Key

KNMWALHVOYIJJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 1 using N′-hydroxynicotinimidamide (Tyger) and 6-chloronicotinoyl chloride (Aldrich). 1H NMR (300 MHz, CDCl3) δ 7.48 (dd, J=7.6, 5.3 Hz, 1 H), 7.57 (d, J=8.5 Hz, 1 H), 8.40-8.48 (m, 2 H), 8.80 (dd, J=4.7, 1.7 Hz, 1 H), 9.24 (d, J=2.4 Hz, 1 H), 9.40 (d, J=2.4 Hz, 1 H) ppm; MS (DCI/NH3) m/z 259 (M+H)+, 261 (M+H)+.
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